![molecular formula C27H37N5O2 B1666070 11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one CAS No. 123548-16-3](/img/structure/B1666070.png)

11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one

Overview

Description

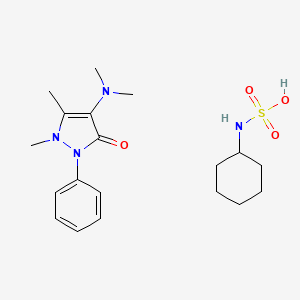

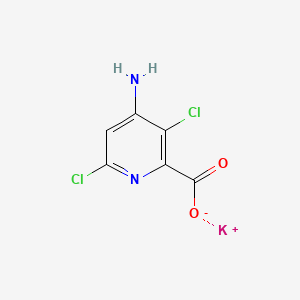

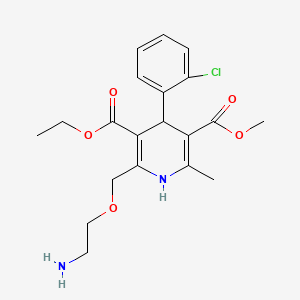

The compound “11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one” is a complex organic molecule . It is also known by the name AQ-RA 741 .

Molecular Structure Analysis

The molecular mass of this compound is 463.615 g·mol −1 . It has a complex structure with multiple functional groups, including a benzodiazepine ring, a piperidine ring, and a diethylamino group .Physical And Chemical Properties Analysis

This compound has a molecular mass of 463.615 g·mol −1, a heat of formation of 528.1 ± 16.7 kJ·mol −1, and a dipole moment of 3.55 ± 1.08 D . It also has a volume of 584.04 Å 3 and a surface area of 495.79 Å 2 .Scientific Research Applications

Muscarinic Receptor Affinity and Selectivity

This compound has been investigated for its affinity and selectivity towards muscarinic cholinergic receptors. Cohen et al. (1993) noted its potential as an M2-selective ligand, demonstrating significant potency at M2 receptors. Their study indicates this compound's potential utility in targeting specific receptor subtypes (Cohen et al., 1993).

Interaction with Other Muscarinic Receptor Subtypes

Further research by Loenders et al. (1992) explored the interaction of this compound with M3 muscarinic receptors in rabbit trachea. Their findings suggest a broader applicability in studying muscarinic receptor functions in various tissue types (Loenders et al., 1992).

Cardioselective Properties

Doods et al. (1991) investigated the cardioselective properties of this compound, demonstrating its high affinity for cardiac M2 sites. This suggests potential applications in cardiovascular research, particularly related to cardiac muscarinic receptors (Doods et al., 1991).

Binding Profiles with Cloned Human Muscarinic Receptors

Dörje et al. (1991) conducted a study on cloned human muscarinic receptors, providing insights into the compound's binding profiles. This research aids in understanding its interaction with various muscarinic receptor subtypes, a crucial aspect for its potential therapeutic applications (Dörje et al., 1991).

Applications in Ulcer Therapy

Eberlein et al. (1977) and Kitagawa et al. (1978) explored the use of related compounds in ulcer therapy. These studies highlight the potential utility of this compound in gastrointestinal research, especially concerning anti-ulcerogenic effects and gastric secretions (Eberlein et al., 1977), (Kitagawa et al., 1978).

Potential in HIV-1 Reverse Transcriptase Inhibition

Hargrave et al. (1991) identified the compound's potential in inhibiting HIV-1 reverse transcriptase, suggesting its possible application in antiviral research, particularly concerning HIV (Hargrave et al., 1991).

Mechanism of Action

Target of Action

The primary target of this compound is the muscarinic M2 receptor . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it helps to slow the heart rate and reduce nerve firing.

Mode of Action

The compound acts as a potent and highly specific antagonist of the muscarinic M2 receptor . This means it binds to the receptor and blocks its activation, preventing the receptor’s normal function. As a result, it can modulate the effects of neurotransmitters in the nervous system.

Result of Action

By acting as a muscarinic M2 receptor antagonist, this compound can potentially alter various physiological responses, such as heart rate and nerve firing . This could have potential applications in the development of bronchodilator anti-muscarinic agents for humans .

properties

IUPAC Name |

11-[2-[4-[4-(diethylamino)butyl]piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N5O2/c1-3-30(4-2)17-8-7-10-21-14-18-31(19-15-21)20-25(33)32-24-13-6-5-11-22(24)27(34)29-23-12-9-16-28-26(23)32/h5-6,9,11-13,16,21H,3-4,7-8,10,14-15,17-20H2,1-2H3,(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUGCHZRMKTPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60154038 | |

| Record name | AQ-RA 741 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one | |

CAS RN |

123548-16-3 | |

| Record name | AQ-RA 741 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123548163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AQ-RA 741 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.